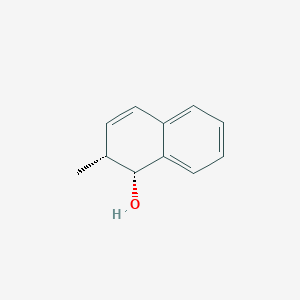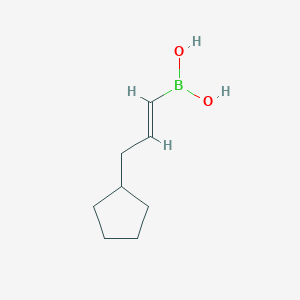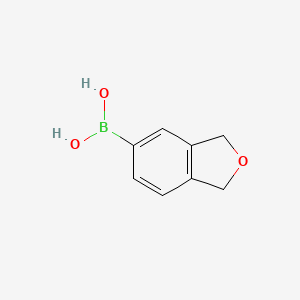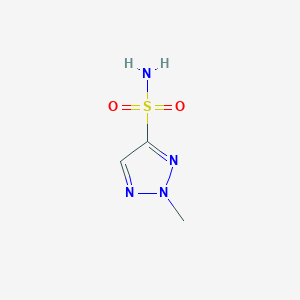![molecular formula C9H15NO B15072065 (5S,6S)-6-Aminospiro[4.4]nonan-1-one](/img/structure/B15072065.png)
(5S,6S)-6-Aminospiro[4.4]nonan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S,6S)-6-Aminospiro[4.4]nonan-1-one is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[4.4]nonane core with an amino group at the 6th position and a ketone group at the 1st position. The stereochemistry of the compound is specified by the (5S,6S) configuration, indicating the spatial arrangement of the substituents around the spiro center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-6-Aminospiro[4.4]nonan-1-one typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor molecule under controlled conditions. For instance, a precursor with a suitable leaving group at the 6th position can undergo intramolecular nucleophilic substitution to form the spirocyclic structure. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
(5S,6S)-6-Aminospiro[4.4]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols, while the amino group can be protected or modified.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the amino group.
Aplicaciones Científicas De Investigación
(5S,6S)-6-Aminospiro[4.4]nonan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (5S,6S)-6-Aminospiro[4.4]nonan-1-one exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the spirocyclic structure can influence the compound’s binding affinity and specificity. The ketone group can participate in various chemical reactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
(5S,6S)-6-(aminomethyl)-1-thiaspiro[4.4]nonan-3-one: This compound features a sulfur atom in the spirocyclic core, which can influence its chemical reactivity and biological activity.
Spiro[4.4]nonane derivatives: Various derivatives with different substituents at the 6th position can be compared to understand the influence of different functional groups on the compound’s properties.
Uniqueness
(5S,6S)-6-Aminospiro[4.4]nonan-1-one is unique due to its specific stereochemistry and functional groups. The combination of an amino group and a ketone group in a spirocyclic structure provides a versatile platform for chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
(5S,9S)-9-aminospiro[4.4]nonan-4-one |
InChI |
InChI=1S/C9H15NO/c10-7-3-1-5-9(7)6-2-4-8(9)11/h7H,1-6,10H2/t7-,9-/m0/s1 |
Clave InChI |
MRGZPBUMYSOTJZ-CBAPKCEASA-N |
SMILES isomérico |
C1C[C@@H]([C@]2(C1)CCCC2=O)N |
SMILES canónico |
C1CC(C2(C1)CCCC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid](/img/structure/B15071984.png)
![8,10-Dioxa-1,4-diazaspiro[5.5]undecane](/img/structure/B15071987.png)

![2-Isopropylimidazo[1,2-a]pyridine](/img/structure/B15072003.png)




![6-Methyl-6,7-diazaspiro[3.4]octane-5,8-dione](/img/structure/B15072034.png)


![6,7-Diazadispiro[3.0.4~5~.2~4~]undecane](/img/structure/B15072051.png)


